5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile
Overview
Description
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H12N2Si and a molecular weight of 200.31 g/mol . It is a derivative of pyridine, featuring a trimethylsilyl group attached to an ethynyl moiety at the 2-position and a carbonitrile group at the 3-position of the pyridine ring
Scientific Research Applications
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile typically involves the coupling of a pyridine derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper(I) co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile depends on its specific application
Ethynyl Group: Can participate in π-π interactions and hydrogen bonding.
Nitrile Group: Can act as a hydrogen bond acceptor.
Trimethylsilyl Group: Can be removed to reveal a reactive alkyne moiety, which can further interact with biological or chemical targets.
Comparison with Similar Compounds
Similar Compounds
3-Ethynylpyridine: Lacks the trimethylsilyl and nitrile groups, making it less versatile in certain synthetic applications.
3-(Trimethylsilyl)ethynylpyridine:
4-Ethynylpyridine: Different position of the ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which provide distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)5-4-10-6-11(7-12)9-13-8-10/h6,8-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRGXHJJVLHTSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CN=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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